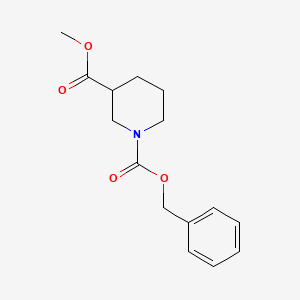

Methyl N-Cbz-piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl N-Cbz-piperidine-3-carboxylate” is an organic compound . It is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Synthesis Analysis

The preparation of “Methyl N-Cbz-piperidine-3-carboxylate” usually involves chemical synthesis . A common method is to react piperidine with acyl chloride, then with ammonia and butanol to form "Methyl N-Cbz-piperidine-3-carboxylate" .Molecular Structure Analysis

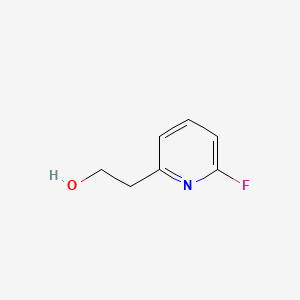

The molecular formula of “Methyl N-Cbz-piperidine-3-carboxylate” is C15H19NO4 . The molecular weight is 277.32 .Chemical Reactions Analysis

“Methyl N-Cbz-piperidine-3-carboxylate” is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Physical And Chemical Properties Analysis

“Methyl N-Cbz-piperidine-3-carboxylate” is a colorless to light yellow liquid . It has a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . The density is 1.187±0.06 g/cm3 (Predicted), and the boiling point is 390.4±42.0 °C (Predicted) . The refractive index is 1.538 .Applications De Recherche Scientifique

Monoacylglycerol Lipase (MAGL) Inhibition

Research indicates that MAGL inhibitors, which prevent the breakdown of the endocannabinoid 2-AG, show potential in treating acute lung injury (ALI) by reducing inflammation and vascular permeability. This effect is mediated through cannabinoid receptors CB1 and CB2, suggesting a role in anti-inflammatory therapies (Costola-de-Souza et al., 2013).

Molecular Interaction with CB1 Receptor

Studies on compounds structurally related to Methyl N-Cbz-piperidine-3-carboxylate, such as SR141716 (a potent CB1 receptor antagonist), have provided insights into the conformational requirements for binding to CB1 receptors. These findings have implications for designing drugs targeting cannabinoid receptors for various therapeutic applications (Shim et al., 2002).

Novel Heterocyclic Amino Acids

Research on methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has led to the development of novel heterocyclic amino acids that serve as building blocks for pharmaceuticals. These compounds, related to Methyl N-Cbz-piperidine-3-carboxylate, offer new possibilities in drug synthesis and design (Matulevičiūtė et al., 2021).

Allosteric Modulation of CB1 Receptor

Investigations into novel compounds that allosterically modulate the CB1 receptor have opened up new avenues for targeting cannabinoid signaling pathways. These allosteric modulators could potentially offer more nuanced therapeutic strategies compared to direct agonists or antagonists of cannabinoid receptors (Price et al., 2005).

Antihyperalgesic Effects

Studies exploring the antihyperalgesic effects of cannabinoid-related compounds have shown that certain nonpsychoactive cannabinoids can alleviate pain through mechanisms that involve cannabinoid receptors and potentially other targets, such as the vanilloid TRPV1 receptor. This highlights the therapeutic potential of cannabinoid receptor modulators in pain management (Costa et al., 2004).

Safety And Hazards

“Methyl N-Cbz-piperidine-3-carboxylate” may cause irritation to the eyes, skin, and respiratory tract . Appropriate personal protective equipment, such as safety glasses, gloves, and protective masks, should be worn when handling it . It should be operated in a well-ventilated area and avoid inhalation and contact . During storage, it should be placed in a cool, dry place, away from sources of ignition and oxidants .

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Cbz-piperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]heptan-3-one,4,7,7-trimethyl-,(1R)-(9CI)](/img/no-structure.png)

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)

![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)

![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)